molecular formula C37H66O7 B1682470 Squamotacin CAS No. 174158-66-8

Squamotacin

Cat. No.: B1682470
CAS No.: 174158-66-8
M. Wt: 622.9 g/mol
InChI Key: GXZZLWVQYXFTJE-DACSEHCNSA-N
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Description

The compound Squamotacin is a complex organic molecule characterized by multiple chiral centers and a unique structural framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Squamotacin involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The synthetic route typically begins with the preparation of the oxolane rings, followed by the sequential addition of hydroxytridecyl and undecyl groups. Key reagents include protecting groups to safeguard functional groups during intermediate steps, and catalysts to facilitate specific reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process would include rigorous purification steps, such as chromatography, to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction would regenerate the original hydroxyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a model for studying stereochemical effects in complex molecules. Its multiple chiral centers make it an excellent candidate for exploring enantioselective reactions and chiral resolution techniques.

Biology

Biologically, this compound could be investigated for its potential interactions with enzymes and receptors, given its structural similarity to natural products.

Medicine

In medicine, the compound’s unique structure may offer insights into drug design, particularly for targeting specific molecular pathways.

Industry

Industrial applications might include its use as a precursor for synthesizing other complex molecules or as a chiral building block in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The multiple hydroxyl groups and oxolane rings enable it to form hydrogen bonds and other interactions, influencing its binding affinity and specificity. Pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Squamotacin
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific arrangement of chiral centers and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

174158-66-8

Molecular Formula

C37H66O7

Molecular Weight

622.9 g/mol

IUPAC Name

(2S)-4-[(2R,11R)-2,11-dihydroxy-11-[(5R)-5-[(2R,5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]oxolan-2-yl]undecyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C37H66O7/c1-3-4-5-6-7-8-9-10-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-11-13-16-19-30(38)27-29-26-28(2)42-37(29)41/h26,28,30-36,38-40H,3-25,27H2,1-2H3/t28-,30+,31-,32+,33+,34?,35+,36+/m0/s1

InChI Key

GXZZLWVQYXFTJE-DACSEHCNSA-N

SMILES

CCCCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCC(CC3=CC(OC3=O)C)O)O)O

Isomeric SMILES

CCCCCCCCCCCC[C@@H]([C@H]1CC[C@@H](O1)[C@H]2CCC(O2)[C@@H](CCCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O

Canonical SMILES

CCCCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCC(CC3=CC(OC3=O)C)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Squamotacin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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